molecular formula C18H18F2N6S B15117920 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B15117920
M. Wt: 388.4 g/mol
InChI Key: KKTMJORBZVLBQJ-UHFFFAOYSA-N
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Description

2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a difluoromethyl and methylsulfanyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring. The difluoromethyl and methylsulfanyl groups are then introduced onto the pyrimidine ring through nucleophilic substitution reactions. The final step involves coupling the pyrimidine derivative with the piperazine-quinoxaline intermediate under controlled conditions, such as reflux in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. The difluoromethyl and methylsulfanyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides additional sites for interaction, potentially leading to a multi-targeted approach in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
  • 4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H18F2N6S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]quinoxaline

InChI

InChI=1S/C18H18F2N6S/c1-27-18-23-14(17(19)20)10-15(24-18)25-6-8-26(9-7-25)16-11-21-12-4-2-3-5-13(12)22-16/h2-5,10-11,17H,6-9H2,1H3

InChI Key

KKTMJORBZVLBQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C(F)F

Origin of Product

United States

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